Phenylglycine chloride

説明

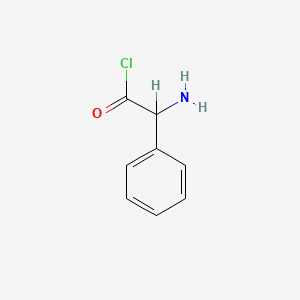

Phenylglycine chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .

- This compound may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Phenylglycine chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the biosynthesis of non-ribosomal peptides, where it is incorporated into peptide chains by non-ribosomal peptide synthetases . These interactions are crucial for the formation of biologically active compounds, including antibiotics and other therapeutic agents.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of metabotropic glutamate receptors, which play a role in neurotransmission and synaptic plasticity . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit the activity of certain GTPases, which are involved in various cellular processes such as cell division and signal transduction . These binding interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatile biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can be toxic, leading to adverse effects such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxymandelate synthase and phenylpyruvate dehydrogenase, which are key players in the biosynthesis of aromatic amino acids and related compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, chloride channels and transporters play a crucial role in the movement of this compound across cellular membranes . These transport mechanisms ensure the proper localization and accumulation of the compound within specific cellular compartments, which is essential for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively.

生物活性

Phenylglycine chloride, specifically (R)-(-)-2-Phenylglycine chloride hydrochloride, is a chiral building block with significant implications in biochemistry and medicinal chemistry. This compound plays a crucial role in enzyme mechanisms, protein-ligand interactions, and the synthesis of bioactive compounds. Below, we delve into its biological activity, synthesis methods, and applications, supported by data tables and research findings.

The molecular formula of (R)-(-)-2-Phenylglycine chloride hydrochloride is with a molecular weight of approximately 206.066 g/mol. The compound features a phenyl group attached to a glycine backbone, with a chloride substituent adjacent to the amino group. Its stereochemistry is critical for biological activity, particularly in asymmetric synthesis.

Synthesis Methods

Various synthetic routes are available for producing (R)-(-)-2-Phenylglycine chloride hydrochloride. These include:

- Direct Chlorination : Chlorination of phenylglycine using reagents like thionyl chloride.

- Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired configuration.

- Biocatalysis : Employing engineered enzymes for selective transformations.

Enzyme Interactions

This compound is known to influence enzyme specificity and activity due to its stereochemical properties. It can bind at active sites of enzymes, facilitating substrate conversion through unique transition states:

- Mechanism of Action : The compound’s interaction with enzymes often involves stabilizing transition states or altering enzyme conformations, which can enhance or inhibit enzymatic reactions.

Medicinal Applications

Research indicates that phenylglycine derivatives exhibit potential therapeutic effects against various conditions:

- Neurological Disorders : Studies have shown that phenylglycine derivatives can act as intermediates in the synthesis of drugs targeting neurological diseases.

- Cardiovascular Conditions : The compound's bioactivity extends to potential applications in cardiovascular therapies.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that phenylglycine derivatives could inhibit tumor growth by interfering with specific metabolic pathways involved in cancer cell proliferation .

- Cystic Fibrosis Treatment : Research has indicated that phenylglycine compounds may correct defective protein folding in cystic fibrosis, offering a novel therapeutic approach .

- TRPV1 Antagonists : A combinatorial chemistry approach has led to the development of new phenylglycinamide derivatives that act as TRPV1 antagonists, which are important in pain management therapies .

Data Table: Summary of Biological Activities

科学的研究の応用

Applications in Medicinal Chemistry

Phenylglycine chloride serves as an important intermediate in the synthesis of various bioactive compounds. Its applications include:

- Chiral Building Block : As a chiral building block, this compound is used to synthesize complex molecules with specific stereochemistry. This property is particularly valuable in designing pharmaceuticals that require precise stereochemical configurations for efficacy .

- Antithrombotic Agents : Research has shown that derivatives of phenylglycine can be designed as inhibitors of factor VIIa (FVIIa), which plays a crucial role in blood coagulation. Novel meta-linked phenylglycine-based macrocyclic inhibitors have demonstrated improved metabolic stability and pharmacokinetic profiles, making them promising candidates for antithrombotic therapies .

- Neurological Disorders : Compounds derived from phenylglycine are being investigated for their potential in treating neurological conditions such as epilepsy and Parkinson's disease. These compounds may act on voltage-gated calcium channels, which are implicated in several pathophysiological processes .

Biochemical Research Applications

This compound's role extends into biochemical research where it contributes to:

- Enzyme Interaction Studies : The compound's chiral nature allows it to influence enzyme specificity and activity. Its interactions with enzymes can facilitate substrate conversion through unique transition states that depend on its stereochemical properties.

- Biocatalysis : Recent advancements have utilized engineered microbial systems to convert amino acids into value-added chiral amines using phenylglycine as a substrate. This biocatalytic approach enhances the efficiency of producing chiral compounds while minimizing waste .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compound synthesis | Used in designing antithrombotic agents; improved metabolic stability noted |

| Biochemical Research | Influences enzyme activity; used in biocatalysis | Enhanced production of chiral amines via engineered microbial systems |

| Synthetic Chemistry | Chiral building block for asymmetric synthesis | Critical role in producing complex molecules with specific stereochemistry |

Case Studies

- Antithrombotic Drug Development :

- Biocatalytic Production of Chiral Amines :

- Neurological Applications :

化学反応の分析

Reaction Conditions

The synthesis typically requires specific conditions to optimize yield and purity:

-

Solvents : Non-chlorinated solvents such as cyclohexane, cumene, or p-xylene are preferred due to their biodegradability and effectiveness in facilitating the chlorination process.

-

Temperature : The reaction is conducted at temperatures ranging from 10° to 40°C, with optimal conditions often around 20°-25°C.

Yield and Purity

The purity of the synthesized D-(-)-phenylglycine chloride can reach up to 99% through careful control of reaction conditions and purification steps such as filtration and fractional distillation of by-products .

Chemical Reactions Involving Phenylglycine Chloride

This compound participates in various chemical reactions due to its functional groups:

Halogenation Reactions

Phenylglycine derivatives can undergo halogenation reactions, where electrophilic halogens react with the aromatic ring or the amino group. For instance, using reagents like iodine or bromine can yield halogenated phenylglycines .

Nucleophilic Substitution

As a chlorinated compound, this compound can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new compounds:

Oxidation Reactions

Oxidizing agents such as potassium permanganate or chromium trioxide can convert this compound into corresponding ketones or aldehydes:

特性

IUPAC Name |

2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865976 | |

| Record name | Amino(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-47-2 | |

| Record name | Phenylglycine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。